{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
Overview
Description
{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the chlorophenyl and methylamine groups. Common synthetic routes include:
Cyclization Reactions: Starting with appropriate precursors, the triazole ring is formed through cyclization reactions under controlled conditions.
Substitution Reactions: The chlorophenyl group is introduced via substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.
Amine Introduction: The methylamine group is added through nucleophilic substitution reactions, typically using methylamine hydrochloride and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
- {[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
- {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
Uniqueness
The uniqueness of {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]-N-methylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4.2ClH/c1-12-6-10-14-13-7-15(10)9-4-2-8(11)3-5-9;;/h2-5,7,12H,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHGTCMZJIECMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=CN1C2=CC=C(C=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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